6-溴-3-甲基咪唑并[1,2-a]吡啶
科学研究应用
作用机制
生化分析
Biochemical Properties
Imidazo[1,2-A]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
Some imidazo[1,2-A]pyridine analogues have been shown to have significant anti-TB activity
准备方法
CKD-602 通过半合成途径合成,从喜树碱开始。 然后将该化合物转化为其盐酸盐形式,以提高其水溶性 .
CKD-602 的工业生产涉及使用 STEALTH® 脂质体技术,该技术将化合物包裹在脂质体中,以提高其治疗指数并延长其在血浆中的循环时间 . 与游离药物相比,这种方法可增强肿瘤中的药物暴露并提高疗效 .
化学反应分析
CKD-602 主要经历与其作为拓扑异构酶 I 抑制剂的作用相关的反应。 该化合物与 DNA 相互作用,形成与拓扑异构酶 I 的稳定复合物,阻止 DNA 单链断裂的重新连接 . 这会导致 DNA 损伤的累积,并最终诱导癌细胞凋亡 .
这些反应中使用的常见试剂和条件包括用于体外研究的细胞培养基和用于体内研究的各种缓冲液 . 这些反应形成的主要产物是切割的 DNA 片段和凋亡小体 .
相似化合物的比较
生物活性
6-Bromo-3-methylimidazo[1,2-A]pyridine (6-Br-3-MeI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
6-Br-3-MeI belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused imidazole and pyridine ring system. Its molecular formula is C₇H₈BrN₃, with a molecular weight of approximately 232.06 g/mol. The presence of bromine and a methyl group significantly influences its chemical reactivity and biological properties.
Research indicates that 6-Br-3-MeI exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Compounds similar to 6-Br-3-MeI have shown significant antimicrobial properties. For instance, studies demonstrate that imidazo[1,2-a]pyridine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various cancer cell lines. For example, one study reported that certain derivatives demonstrated cytotoxicity against leukemia and melanoma cell lines at concentrations as low as 10⁻⁵ M .
- Activity Against Mycobacterium tuberculosis : Recent findings suggest that 6-Br-3-MeI analogues exhibit promising anti-tubercular activity. High-throughput screening identified several compounds with MIC values ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis, indicating potential for development as anti-TB agents .
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives found that compounds similar to 6-Br-3-MeI inhibited bacterial growth effectively:
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
6-Br-3-MeI | Staphylococcus aureus | 4 |
Escherichia coli | 8 | |
Klebsiella pneumoniae | 16 |
This table illustrates the compound's potential as an antimicrobial agent.
Anticancer Activity
The anticancer effects of 6-Br-3-MeI were evaluated using various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
A549 (Lung Cancer) | 0.5 |
MCF-7 (Breast Cancer) | 0.8 |
HeLa (Cervical Cancer) | 0.7 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types.
Case Studies
- Study on Anti-TB Activity : A collaborative effort involving virtual screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis. The study highlighted the importance of bromine substitution in enhancing biological activity, with specific compounds showing MIC values as low as 0.03 µM against drug-resistant strains .
- Anticancer Efficacy in Preclinical Models : In vivo studies demonstrated that administering 6-Br-3-MeI derivatives resulted in reduced tumor growth in xenograft models of breast cancer. The treatment led to a significant decrease in tumor size compared to control groups, suggesting a potential pathway for clinical applications in oncology .
属性
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGKPUJKHDJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216222-91-1 | |
Record name | 6-bromo-3-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。